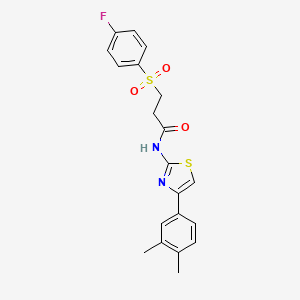
7-(2,3-二甲氧基苯甲酰胺)-1-(呋喃-2-甲酰基)-1,2,3,4-四氢喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a dimethoxybenzamide group
科学研究应用
抗菌活性
呋喃衍生物因其显着的治疗功效而在药物化学领域备受关注。研究人员探索了含有呋喃核的化合物的抗菌潜力。 这些衍生物对革兰氏阳性菌和革兰氏阴性菌均具有活性 。对该特定化合物的进一步研究可能会揭示其抗菌机制和潜在的临床应用。
抗癌特性
含呋喃的化合物已证明具有抗癌作用。虽然针对7-(2,3-二甲氧基苯甲酰胺)-1-(呋喃-2-甲酰基)-1,2,3,4-四氢喹啉的具体研究有限,但其呋喃部分表明可能具有抗肿瘤活性。 研究人员可以探索其对癌细胞系的影响并评估其细胞毒性 .
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on “N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide”, it’s difficult to describe its exact mode of action. Similar compounds often interact with their targets by forming covalent bonds or through intermolecular forces such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have diverse biological activities, which could result in a variety of cellular effects .
生化分析
Biochemical Properties
The compound has shown significant enzyme inhibition effects. Specifically, it has demonstrated activity against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes . The molecular interaction of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide with the active sites of these enzymes has been investigated through molecular docking simulations .
Molecular Mechanism
The molecular mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the furan-2-carbonyl precursor. This can be achieved through the nitration, oxidation, and esterification of furan derivatives . The tetrahydroquinoline moiety can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with ammonia or primary amines . The final step involves coupling the furan-2-carbonyl and tetrahydroquinoline intermediates with 2,3-dimethoxybenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to improve yield and efficiency. The use of automated synthesis platforms and high-throughput screening can also aid in scaling up the production process.
化学反应分析
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups on the benzamide can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from
属性
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-8-3-7-17(21(19)29-2)22(26)24-16-11-10-15-6-4-12-25(18(15)14-16)23(27)20-9-5-13-30-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVAXMRJXFBDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2547744.png)

![3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2547746.png)


![ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2547749.png)
![4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2547750.png)
![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2547751.png)
![N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2547754.png)
![2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid](/img/structure/B2547755.png)
![[(6-Fluoropyridin-2-yl)amino]urea](/img/structure/B2547758.png)

